molecular formula C30H36O2S2 B15061763 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

Cat. No.: B15061763
M. Wt: 492.7 g/mol
InChI Key: JDLYZMYANFZDMH-UHFFFAOYSA-N
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Description

1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzothiophene core through a series of cyclization reactions, followed by functionalization at specific positions to introduce the octanone groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Known for its high charge mobility and stability in OFETs .
  • 1Benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) : Exhibits aggregation-induced emission (AIE) properties .
  • 1Benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) : Known for its aggregation-caused quenching (ACQ) properties .

Uniqueness

1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] is unique due to its specific functionalization with octanone groups, which enhances its solubility and processability. This makes it particularly suitable for solution-processed electronic devices .

Properties

Molecular Formula

C30H36O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one

InChI

InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3

InChI Key

JDLYZMYANFZDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC

Origin of Product

United States

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